

Fomepizole hydrochloride CAS number and chemical structure

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Compound of Interest

Compound Name: Fomepizole hydrochloride

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Fomepizole Hydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **fomepizole hydrochloride**, a critical antidote in the management of toxic alcohol poisoning. The document details its chemical properties, mechanism of action, pharmacokinetics, and clinical applications, presenting data in a clear, accessible format for scientific and research professionals.

Chemical Identity and Properties

Fomepizole, chemically known as 4-methylpyrazole, is a competitive inhibitor of the enzyme alcohol dehydrogenase.[1][2] Its hydrochloride salt is also utilized in research and pharmaceutical contexts.

Table 1: Chemical and Physical Properties of Fomepizole and Fomepizole Hydrochloride



Property	Fomepizole	Fomepizole Hydrochloride
CAS Number	7554-65-6[1][2][3][4][5][6]	56010-88-9[7][8]
Molecular Formula	C ₄ H ₆ N ₂ [1][2][3][4]	C ₄ H ₇ ClN ₂ [7]
Molecular Weight	82.10 g/mol [1][2][4][5]	118.56 g/mol [7]
Appearance	Clear to yellow liquid or solid at room temperature.[3][9]	Solid
Melting Point	25°C (77°F)[9]	157-159 °C[7]
Boiling Point	204-207°C[1]	Not specified
Solubility	Soluble in water, ethanol, diethyl ether, and chloroform. [4][9]	Soluble in water
IUPAC Name	4-methyl-1H-pyrazole[1][2][3]	4-Methyl-1H-pyrazole hydrochloride[7]

Chemical Structure of Fomepizole:

Caption: Chemical structure of Fomepizole (4-methylpyrazole).

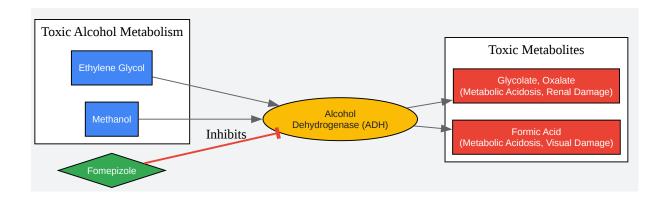
Mechanism of Action

Fomepizole is a potent competitive inhibitor of alcohol dehydrogenase (ADH).[9][10] This enzyme is crucial for the initial steps in the metabolism of toxic alcohols like ethylene glycol and methanol into their harmful metabolites.[8][9]

- Ethylene Glycol Poisoning: Ethylene glycol is metabolized by ADH to glycoaldehyde, which is then oxidized to glycolate, glyoxylate, and oxalate.[9] These metabolites, particularly glycolate and oxalate, are responsible for the metabolic acidosis and acute renal damage seen in ethylene glycol poisoning.[9]
- Methanol Poisoning: Methanol is metabolized by ADH to formaldehyde, which is subsequently oxidized to formic acid.[9] Formic acid is the primary cause of the metabolic acidosis and visual disturbances associated with methanol poisoning.[9]



Fomepizole's high affinity for ADH blocks these metabolic pathways, preventing the formation of toxic metabolites and allowing the parent alcohol to be excreted unchanged.[3]

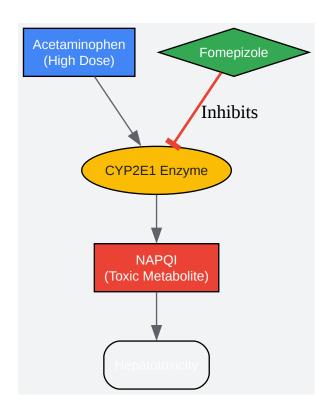


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Caption: Fomepizole's inhibition of toxic alcohol metabolism.

Fomepizole has also been investigated for its role in acetaminophen toxicity. It inhibits the cytochrome P450 2E1 (CYP2E1) enzyme, which is responsible for converting acetaminophen into the toxic metabolite N-acetyl-p-benzoguinone imine (NAPQI).[11][12]





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Caption: Fomepizole's role in mitigating acetaminophen toxicity.

Pharmacokinetics

Table 2: Pharmacokinetic Parameters of Fomepizole



Parameter	Value
Volume of Distribution (Vd)	0.6 to 1.02 L/kg[1][9]
Metabolism	Primarily hepatic. The main metabolite is 4-carboxypyrazole (80-85% of dose).[1][9]
Elimination	Follows Michaelis-Menten (saturable) kinetics at therapeutic doses.[9][13][14] Induces its own metabolism after 30-40 hours.[9]
Excretion	1-3.5% excreted unchanged in urine. Metabolites are excreted in the urine.[1][9]
Therapeutic Concentration	100 to 300 μmol/L (8.6 to 24.6 mg/L) to ensure adequate ADH inhibition.[9]
In Vitro ADH Inhibition (IC50)	Approximately 0.1 μmol/L[9]
Dialyzability	Fomepizole is dialyzable.[1][15]

Clinical Data and Dosing

Fomepizole is the primary antidote for ethylene glycol and methanol poisoning.[16] Clinical studies have demonstrated its efficacy in preventing severe morbidity and mortality.

Table 3: Summary of Clinical Outcomes from a Systematic Review

Antidote	Poisoning Type	Mortality Rate
Fomepizole	Methanol	17.1%
Ethylene Glycol	4.1%	
Ethanol	Methanol	21.8%
Ethylene Glycol	18.1%	
Data from a systematic review of 897 patients. Note: This was not a head-to-head trial.[17]		_



A recent post-marketing surveillance study in Japan involving 131 patients found no serious adverse drug reactions (ADRs) related to fomepizole.[18][19] The most common ADR was vomiting (2.3%).[19]

Table 4: Standard Dosing Regimens for Fomepizole

Condition	Dosing Protocol
Standard Dosing	Loading Dose: 15 mg/kg IV infused over 30 minutes.[13][16] Maintenance Doses: 10 mg/kg every 12 hours for 4 doses, then increased to 15 mg/kg every 12 hours.[13][15][16]
During Hemodialysis	The dosing interval should be increased to every 4 hours to compensate for elimination by dialysis.[15][16] An alternative is a continuous IV infusion of 1-1.5 mg/kg/h.[14][16]
Acetaminophen Overdose (Investigational)	A single 15 mg/kg IV dose has been proposed as an adjunct to N-acetylcysteine (NAC) in massive overdoses.[12][20]

Experimental Protocols

Protocol: Pharmacokinetic Analysis in Poisoned Patients

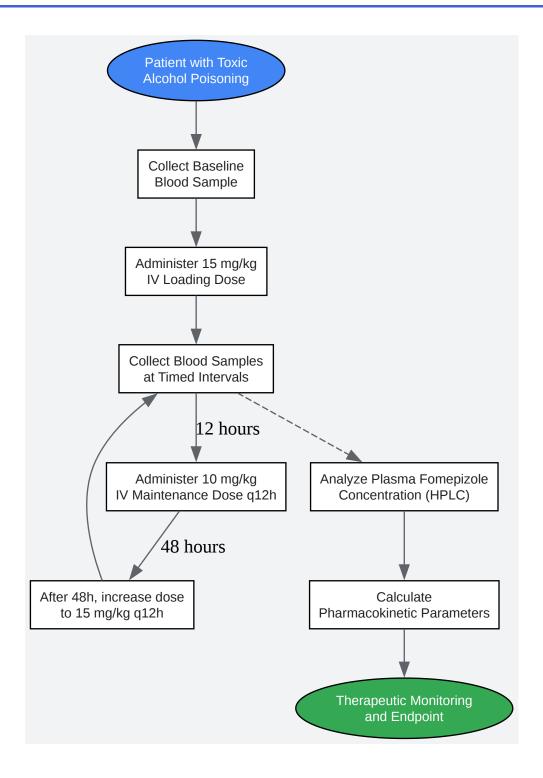
This section outlines a typical methodology for evaluating fomepizole's pharmacokinetics in a clinical setting, based on published studies.[13]

- Patient Population: Patients with confirmed or suspected ethylene glycol or methanol poisoning.
- Dosing Administration:
 - Administer a loading dose of 15 mg/kg fomepizole intravenously over 30 minutes.[13]
 - Follow with maintenance bolus doses of 10 mg/kg every 12 hours.[13]



- After 48 hours, increase maintenance doses to 15 mg/kg every 12 hours to account for metabolic auto-induction.[13]
- Adjust dosing during hemodialysis as per established guidelines.
- Sample Collection:
 - Collect baseline blood samples prior to the loading dose.
 - Collect subsequent blood samples at predetermined intervals (e.g., 1, 2, 4, 8, and 12 hours) post-infusion.[13]
 - Continue sampling until plasma concentrations of the toxic alcohol are below 20 mg/dL.
 [13]
- Sample Analysis:
 - Separate plasma from whole blood via centrifugation.
 - Analyze plasma samples for fomepizole concentrations using a validated High-Performance Liquid Chromatography (HPLC) method.[13]
- Data Analysis:
 - Calculate pharmacokinetic parameters such as volume of distribution, elimination rate,
 and trough concentrations using appropriate software.
 - Characterize the elimination kinetics (e.g., zero-order, Michaelis-Menten).[13]





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Caption: Workflow for a clinical pharmacokinetic study of Fomepizole.



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